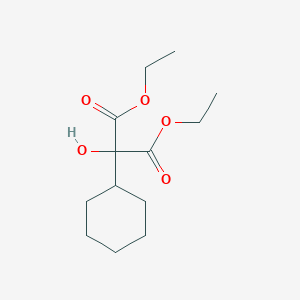![molecular formula C10H17N3O2 B14638843 N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea CAS No. 55807-59-5](/img/structure/B14638843.png)
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-propylurea is a chemical compound with the molecular formula C10H17N3O2. This compound is known for its unique structure, which includes an oxazole ring substituted with a propan-2-yl group and a propylurea moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-propylurea typically involves the reaction of 5-(Propan-2-yl)-1,2-oxazole-3-carboxylic acid with propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-propylurea can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-propylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mecanismo De Acción
The mechanism of action of N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-propylurea involves its interaction with specific molecular targets and pathways. The oxazole ring and urea moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity .
Comparación Con Compuestos Similares
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, it has a thiophene group with an alkyl amine substituent.
Isopropyl acetate: An ester formed from acetic acid and isopropanol, used as a solvent.
Uniqueness
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-propylurea is unique due to its combination of an oxazole ring and a propylurea moiety This structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds
Propiedades
Número CAS |
55807-59-5 |
|---|---|
Fórmula molecular |
C10H17N3O2 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
1-(5-propan-2-yl-1,2-oxazol-3-yl)-3-propylurea |
InChI |
InChI=1S/C10H17N3O2/c1-4-5-11-10(14)12-9-6-8(7(2)3)15-13-9/h6-7H,4-5H2,1-3H3,(H2,11,12,13,14) |
Clave InChI |
ZBCXBXLGUMJZLH-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)NC1=NOC(=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


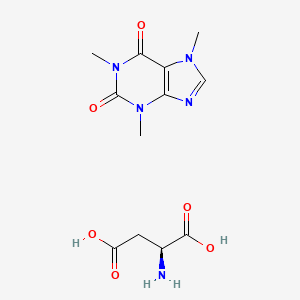
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)
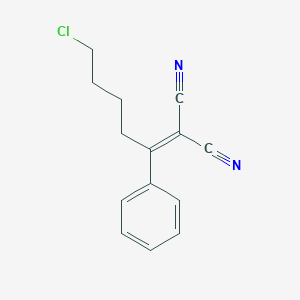


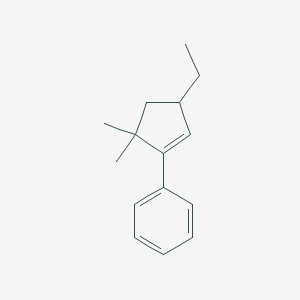
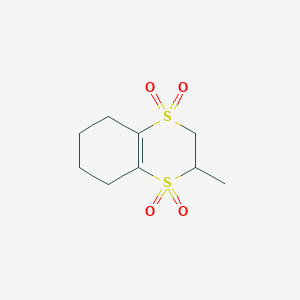
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
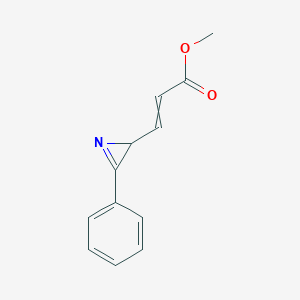
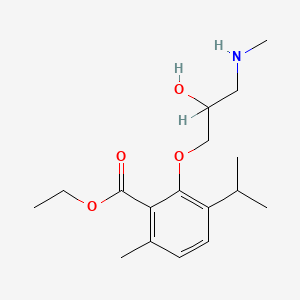
![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)
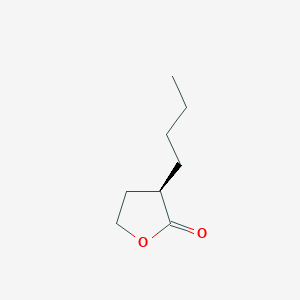
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
